3-Amino-2-(3-bromophenyl)propanoic acid
Description
3-Amino-2-(3-bromophenyl)propanoic acid is a synthetic brominated phenylalanine derivative with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol. Its structure features an amino group at position 3 and a 3-bromophenyl group at position 2 of the propanoic acid backbone. This compound is of interest in medicinal chemistry and peptide synthesis due to the electron-withdrawing bromine atom, which may enhance binding affinity or alter metabolic stability in drug candidates .
Properties
CAS No. |
1017788-27-0 |
|---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
3-amino-2-(3-bromophenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13) |
InChI Key |
GVIOMYJBOBTPKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3-bromophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and malonic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium ethoxide as a base.
Purification: The crude product is purified through recrystallization to obtain pure 3-Amino-2-(3-bromophenyl)propanoic acid.
Industrial Production Methods
While specific industrial production methods for 3-Amino-2-(3-bromophenyl)propanoic acid are not widely documented, the general approach involves large-scale synthesis using similar starting materials and reaction conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3-bromophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while oxidation and reduction reactions can produce different amino acid derivatives .
Scientific Research Applications
3-Amino-2-(3-bromophenyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-2-(3-bromophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogs
Structural Isomers
(R)-2-Amino-3-(3-bromophenyl)propanoic Acid
- Structure: Amino group at position 2, 3-bromophenyl at position 3.
- Molecular Weight : 244.09 g/mol (identical to the target compound).
- Properties: High purity (>98%) and enantiomeric specificity, as noted in its certificate of analysis (COA). This isomer is used in chiral synthesis and biochemical studies .
(S)-2-Amino-3-(4-bromophenyl)propanoic Acid
- Structure : Bromine at the para position of the phenyl ring.
- Molecular Weight : 244.09 g/mol.
- Properties : Storage at 2–8°C indicates lower thermal stability compared to meta-substituted analogs. The para-bromo substitution may reduce steric hindrance in reactions, as seen in Ni(II)-Schiff base complexes, where para-bromo derivatives exhibited lower yields (79.3%) compared to meta-bromo analogs (92.4%) .
Functional Group Analogs
2-Amino-3-(methylamino)-propanoic Acid (BMAA)
- Structure: Methylamino group replaces the bromophenyl moiety.
- Molecular Weight : 118.14 g/mol.
- Biological Activity: Neurotoxic excitatory amino acid linked to neurodegenerative diseases. Exhibits low blood-brain barrier permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g), requiring high doses (>100 mg/kg) for toxic effects .
- Contrast : The absence of an aromatic ring and bromine reduces molecular weight and hydrophobicity, drastically altering pharmacokinetics compared to brominated phenylalanine derivatives.
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid
Halogenated Propanoic Acid Derivatives
3-(3-Bromo-2-fluorophenyl)propanoic Acid
- Structure : Bromine and fluorine substituents on the phenyl ring.
- Molecular Weight : 247.06 g/mol.
- Properties: Fluorine’s electronegativity increases acidity (pKa ~2.5–3.0), making this compound more reactive in esterification or amidation reactions compared to non-fluorinated analogs .
Data Table: Key Properties of Compared Compounds
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